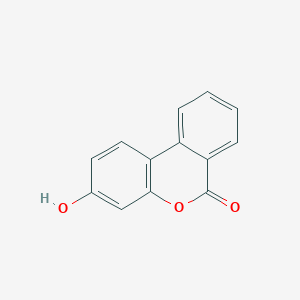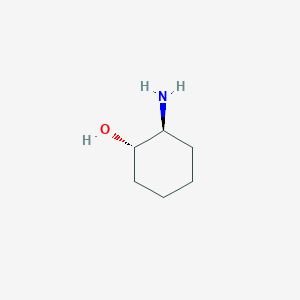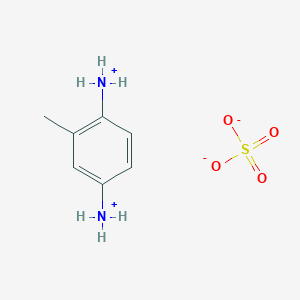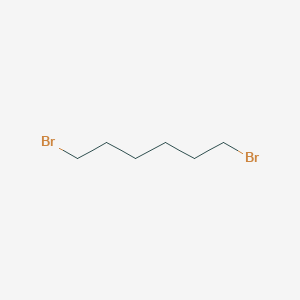
1,6-Dibromhexan
Übersicht
Beschreibung
1,6-Dibromohexane is an organic compound classified as an alkyl halide. It is a colorless liquid with a molecular formula of C₆H₁₂Br₂ and a molecular weight of 243.97 g/mol . This compound is commonly used as a versatile building block in organic synthesis due to its reactivity and ability to introduce a six-carbon spacer in molecular architectures .
Wissenschaftliche Forschungsanwendungen
1,6-Dibromohexane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Material Science: It is used in the synthesis of conductive polyfluorene ionomers for alkaline fuel cell applications.
Biological Research: It is used in the synthesis of novel benzo[b]xanthone derivatives with potential antitumor activity.
Polymer Chemistry: It is used as a cross-linker for the cross-linking of glycuronans and other polymers.
Wirkmechanismus
Target of Action
1,6-Dibromohexane is an alkyl halide compound . Alkyl halides are known to be versatile building blocks in the synthesis of diverse organic compounds . .
Mode of Action
The mode of action of 1,6-Dibromohexane is primarily through its role as a building block in the synthesis of various organic compounds . It is generally used to introduce a C6 spacer in the molecular architecture . The exact interaction with its targets and the resulting changes would depend on the specific synthesis process and the organic compounds being synthesized.
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds , which suggests that it could potentially affect a wide range of biochemical pathways depending on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 1,6-Dibromohexane’s action would depend on the specific organic compounds being synthesized using it as a building block . For example, it has been used in the synthesis of solvent processable and conductive polyfluorene ionomers for alkaline fuel cell applications .
Biochemische Analyse
Biochemical Properties
1,6-Dibromohexane is generally used to introduce C6 spacer in the molecular architecture . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in the synthesis of solvent processable and conductive polyfluorene ionomers for alkaline fuel cell applications .
Molecular Mechanism
The molecular mechanism of 1,6-Dibromohexane involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It’s used in the synthesis of cross-linkable regioregular poly (3- (5-hexenyl)thiophene) (P3HNT) for stabilizing the film morphology in polymer photovoltaic cells .
Metabolic Pathways
1,6-Dibromohexane is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. For instance, it’s used in the synthesis of pyrrolo-tetrathiafulvalene molecular bridge (6PTTF6) to study redox switching behavior of single molecules .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1,6-Dibromohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of bromine atoms, 1,6-dibromohexane readily undergoes nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium cyanide, and amines.
Elimination Reactions: Under strong basic conditions, 1,6-dibromohexane can undergo elimination reactions to form alkenes.
Cross-Linking Reactions: It is used as a cross-linker in polymer chemistry, where it reacts with functional groups on polymer chains to form cross-linked networks.
Vergleich Mit ähnlichen Verbindungen
1,6-Dibromohexane can be compared with other similar alkyl halides:
1,4-Dibromobutane: This compound has a shorter carbon chain and is used in similar applications as a cross-linker and building block in organic synthesis.
1,8-Dibromooctane: This compound has a longer carbon chain and is used in the synthesis of more extended molecular architectures.
1,2-Dibromoethane: This compound is used as a fumigant and in organic synthesis, but its shorter carbon chain limits its use in introducing longer spacers in molecular architectures.
1,6-Dibromohexane is unique due to its six-carbon chain, which provides an optimal balance between reactivity and the ability to introduce a significant spacer in molecular structures .
Eigenschaften
IUPAC Name |
1,6-dibromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRHVVLXEBNBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044452 | |
| Record name | 1,6-Dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | Hexane, 1,6-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Dibromohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-03-8 | |
| Record name | 1,6-Dibromohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dibromohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dibromohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexane, 1,6-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dibromohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DIBROMOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L71Q7Y230 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,6-Dibromohexane has a molecular formula of C6H12Br2 and a molecular weight of 244.0 g/mol.
A: 1,6-Dibromohexane can be characterized using various spectroscopic techniques, including Raman spectroscopy [], IR spectroscopy [], and EXAFS spectroscopy at the bromine K-edge []. These techniques provide information about vibrational properties, local structural properties, and the bromine environment within the molecule.
A: 1,6-Dibromohexane is soluble in organic solvents like nitrobenzene and can participate in phase transfer reactions with the help of catalysts like tetrabutylammonium bromide [].
A: While 1,6-dibromohexane is employed in reactions involving bases [, , , , ], care should be taken, especially when dealing with intermediates containing phosphonate groups, to avoid potential phosphonate-phosphate rearrangement [].
A: 1,6-Dibromohexane is a versatile reagent in polymer synthesis. It serves as a crosslinking agent for sulfonated poly(ether ether ketone) membranes, enhancing their dimensional stability and performance in fuel cell applications []. It is also used in the preparation of various polymers, including polybenzimidazole/quaternized poly(1-vinylimidazole) blend membranes [], polyacetylenes [], and polyesters [].
A: Yes, 1,6-dibromohexane acts as a linker in the synthesis of macrocycles. It can be reacted with various building blocks, such as diphenoxides [], 2,9-bis(4-hydroxyphenyl)-1,10-phenanthroline [], and bis(2-oxocyclopentyl)methane [] to create macrocyclic structures with diverse applications.
A: 1,6-dibromohexane is a valuable reagent for introducing a six-carbon linker with two bromine atoms in organic synthesis. For example, it can be used to synthesize acylhydrazides containing a six-membered azepane ring under specific reaction conditions with K2CO3 as a base [].
A: Yes, density functional theory (DFT) calculations have been used to study the deprotonation mechanism of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in the presence of 1,6-dibromohexane, providing insights into the hydrogen atom transfer process during debromination reactions [].
A: 1,6-Dibromohexane forms inclusion compounds with urea, where the dibromoalkane guest molecules are encapsulated within the tunnels formed by the urea host structure [, ]. This inclusion compound exhibits a commensurate host-guest substructure, unlike its longer-chain dibromoalkane counterparts [].
A: Interestingly, 1,6-dibromohexane adopts a gauche conformation at both ends within the urea inclusion compound, while longer α,ω-dibromoalkanes (n > 6) are primarily in the trans conformation [].
A: The Soret coefficient (S(T)), a measure of thermal diffusion, of 1,6-dibromohexane in both protonated and perdeuterated cyclohexane has been studied []. Results show a universal isotope effect, with a consistent change in S(T) upon isotopic substitution of cyclohexane, independent of concentration or the mixing partner [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


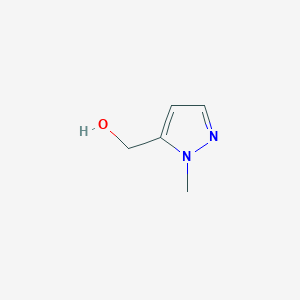
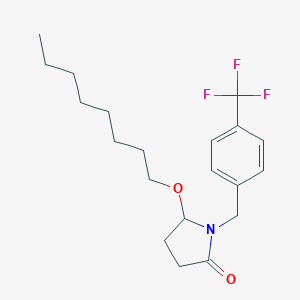
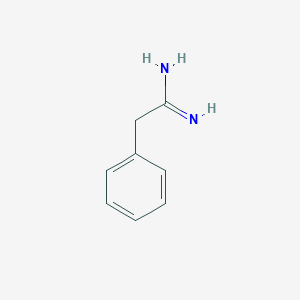
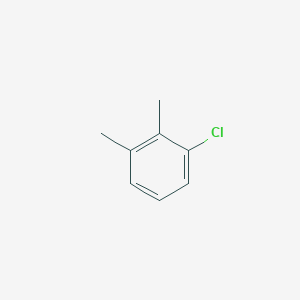
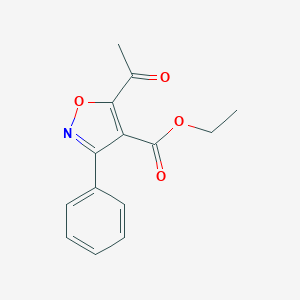
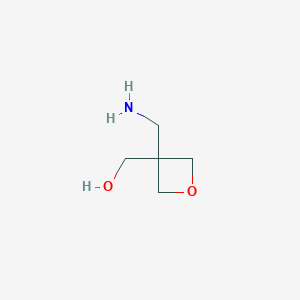
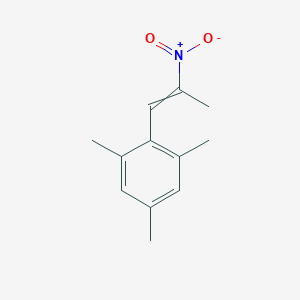
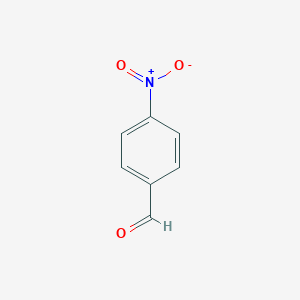
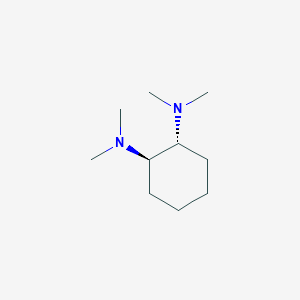
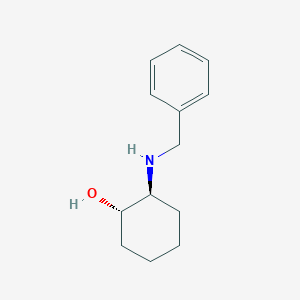
![(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B150875.png)
